N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 1203286-67-2
VCID: VC4257979
InChI: InChI=1S/C18H17FN2O2/c19-14-9-2-1-8-13(14)18(23)21-16-11-4-3-10-15(16)20-17(22)12-6-5-7-12/h1-4,8-12H,5-7H2,(H,20,22)(H,21,23)
SMILES: C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F
Molecular Formula: C18H17FN2O2
Molecular Weight: 312.344

N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide

CAS No.: 1203286-67-2

Cat. No.: VC4257979

Molecular Formula: C18H17FN2O2

Molecular Weight: 312.344

* For research use only. Not for human or veterinary use.

N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide - 1203286-67-2

Specification

CAS No. 1203286-67-2
Molecular Formula C18H17FN2O2
Molecular Weight 312.344
IUPAC Name N-[2-(cyclobutanecarbonylamino)phenyl]-2-fluorobenzamide
Standard InChI InChI=1S/C18H17FN2O2/c19-14-9-2-1-8-13(14)18(23)21-16-11-4-3-10-15(16)20-17(22)12-6-5-7-12/h1-4,8-12H,5-7H2,(H,20,22)(H,21,23)
Standard InChI Key QRHZPEAUVHXELM-UHFFFAOYSA-N
SMILES C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F

Introduction

N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide is an organic compound featuring a cyclobutane ring, a phenyl group, and a fluorobenzamide moiety. This compound is of interest in scientific research due to its potential applications in chemistry, biology, and medicine. The molecular formula of this compound is C18H17FN2O2, with a molecular weight of 312.3 g/mol.

Synthesis Methods

The synthesis of N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide typically involves several steps:

  • Formation of Cyclobutanecarboxylic Acid: Cyclobutane is converted to cyclobutanecarboxylic acid through a carboxylation reaction.

  • Amidation Reaction: Cyclobutanecarboxylic acid is reacted with 2-aminophenylamine to form N-(2-aminophenyl)cyclobutanecarboxamide.

  • Fluorobenzoylation: N-(2-aminophenyl)cyclobutanecarboxamide is reacted with 2-fluorobenzoyl chloride to yield the final product.

Industrial production may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures and pressures, to enhance yield and purity.

Biological Activities

N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide is studied for its potential biological activities, including antimicrobial and anticancer properties. The compound may interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects.

Mechanism of Action

The mechanism of action of N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence the compound’s reactivity, stability, and biological activity.

CompoundMolecular FormulaMolecular Weight
N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamideC18H17FN2O2312.3 g/mol
N-(2-(cyclopropanecarboxamido)phenyl)-2-fluorobenzamideC16H15FN2O2284.3 g/mol
N-(2-(cyclopentanecarboxamido)phenyl)-2-fluorobenzamideC18H19FN2O2326.4 g/mol
N-(2-(cyclohexanecarboxamido)phenyl)-2-fluorobenzamideC20H21FN2O2354.4 g/mol

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator